molecular formula C13H9NO5 B1237897 (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

Cat. No. B1237897
M. Wt: 259.21 g/mol
InChI Key: ICLKAUQIPVFHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone is a natural product found in Atractylodes with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis of Phenylquinoline Derivatives : It has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by simultaneous double C2/C3 functionalization of quinoline (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
  • Electrochemical Synthesis of Benzoxazine Derivatives : The electrogenerated 3,4-quinone from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone reacts with amino alcohols, forming novel 8-amino-1,4-benzoxazine derivatives (Largeron & Fleury, 1998).

Synthesis of Novel Compounds

  • Production of Antimicrobial and Antiviral Agents : Synthesized compounds like (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones have been evaluated for antimicrobial and antiviral potential (Sharma et al., 2009).
  • Investigation of Chalcone Epoxides Derivatives : Structures of diasteromeric chalcone epoxides derivatives, including [3-(4-nitrophenyl)oxiran-2-yl)(phenyl)]-methanone, were established by spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).

Biological and Pharmaceutical Applications

  • Synthesis and Evaluation of Antiinflammatory and Antibacterial Agents : Novel pyrazoline and pyridin-4-yl methanone derivatives were synthesized and evaluated for antiinflammatory and antibacterial activity (Ravula et al., 2016).
  • Antiestrogenic Activity Studies : Research on dihydronaphthalene isomers revealed potential antiestrogenic activity in rats and mice (Jones et al., 1979).

Structural and Material Sciences

  • Characterization of Crystal Structures : Studies on the crystal structures of various derivatives, including (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, have been conducted to understand their molecular arrangement and potential applications (Kuang Xin-mou, 2009).

properties

Product Name

(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

(3,4-dihydroxy-2-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H9NO5/c15-10-7-6-9(11(13(10)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H

InChI Key

ICLKAUQIPVFHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-]

synonyms

3,4-dihydroxy-2-nitrobenzophenone
BIA 8-176
BIA-8-176

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-Hydroxy4-methoxy-2-nitrobenzophenone (8.3 g, 30.38 mmol) in 1,2-dichloroethane (100 ml) at room temperature under argon was added aluminium chloride (4.46 g, 33.45 mmol) in one portion followed by pyridine (9.61 g, 9.81 ml, 121.5 mmol) giving rise to an exothermic reaction. the mixture was stirred at reflux for one hour, allowed to cool to room temperature and then poured onto ice-water (300 ml). Hydrochloric acid (2N, 70 ml) was added and the mixture was stirred for one hour (initial orange precipitate gradually became yellow in appearance. The solid was removed by filtration, washed by water (30 ml) and dried under vacuum to give the product as a yellow solid 6.99 g, (89%) of melting point 153–155° C. The organic phase of the filtrate was separated and the aqueous phase was extracted by dichloromethane (20 ml). The combined organic phases were washed by brine (30 ml), dried over anhydrous sodium sulphate and the solvent removed on a rotary evaporator (bath temp. 40° C.) to leave a yellow solid (0.7 g) which was not purified further.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
9.81 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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